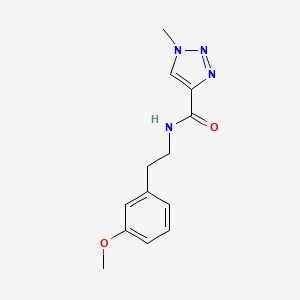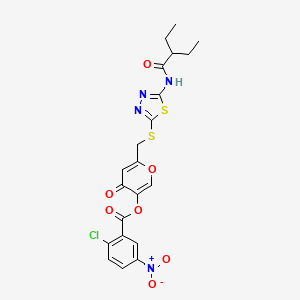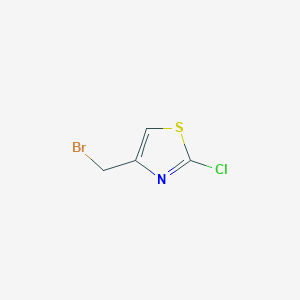![molecular formula C23H26N4O3S2 B2537991 4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361172-45-4](/img/structure/B2537991.png)
4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular architecture. In the case of N-substituted benzamides, the synthesis process has been explored to produce compounds with significant electrophysiological activity. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, where compounds exhibited potency in the in vitro Purkinje fiber assay, indicating the potential of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in this class of compounds .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and biological activity. The title compound mentioned in the second paper, C26H21ClN4O2, was synthesized and its molecular structure analyzed. The pyrazolo[3,4-b]pyridine system of the molecule, except for two adjacent carbon atoms, lies in one plane, which could influence the compound's interaction with biological targets. The displacement of these carbon atoms from the plane is significant and could affect the molecule's overall conformation .
Chemical Reactions Analysis
Chemical reactions involving benzamides and their derivatives can lead to the formation of compounds with various biological activities. The reaction conditions, such as the use of microwave irradiation mentioned in the synthesis of C26H21ClN4O2, can greatly influence the outcome of the reaction and the purity of the product. The specific reactivity of the NH groups in the molecule also plays a role in the formation of intermolecular hydrogen bonds, which can lead to the formation of infinite chains along certain axes of the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides and their derivatives are determined by their molecular structure. For example, the presence of the 1H-imidazol-1-yl group in the N-substituted benzamides can confer class III electrophysiological activity, which is significant in the context of cardiac arrhythmias. The intermolecular hydrogen bonding, as seen in the structure of C26H21ClN4O2, can affect the solubility, melting point, and crystal formation of the compound. These properties are essential for the practical application of these compounds in a clinical or research setting .
Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
The chemical compound has a structural similarity to various sulfonamide and benzamide derivatives studied for their electrophysiological activities. For example, research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating potential in developing class III antiarrhythmic agents. These studies indicate the feasibility of similar compounds for targeted electrophysiological modulation in cardiac tissues (Morgan et al., 1990).
Heterocyclic Synthesis
The compound's structural components suggest its potential utility in heterocyclic chemistry, as illustrated by studies on thiophenylhydrazonoacetates for synthesizing pyrazole, isoxazole, and other derivatives. This indicates the compound's possible applications in synthesizing novel heterocyclic frameworks with therapeutic or material science applications (Mohareb et al., 2004).
Antiproliferative Activities
Derivatives structurally related to the compound have been investigated for their antiproliferative activities against various cancer cell lines. This research path suggests that modifications of the sulfonamide and pyrazole components could yield potent antitumor agents, highlighting the compound's potential in cancer research (Mert et al., 2014).
Antimicrobial Evaluation
The compound's framework is conducive to generating antimicrobial agents, as seen in the synthesis and evaluation of thienopyrimidine derivatives. These studies show the broad potential of such molecules in developing new antimicrobial strategies, possibly including the compound or its derivatives (Bhuiyan et al., 2006).
Fluorescent Properties
Compounds with structural features similar to the chemical have been explored for their photophysical properties, including fluorescence. This suggests potential applications in developing new fluorescent probes for biological imaging or material sciences (Padalkar et al., 2015).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-4-26(5-2)32(29,30)18-12-10-17(11-13-18)23(28)24-22-19-14-31-15-20(19)25-27(22)21-9-7-6-8-16(21)3/h6-13H,4-5,14-15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMWTJMIYMUOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)
![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)
![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)